molecular formula C23H22Cl2N2O3S B3644487 N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3644487
M. Wt: 477.4 g/mol
InChI Key: OUFJFBVLEJHEEJ-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the glycinamide backbone: This step involves the reaction of glycine derivatives with appropriate reagents to form the glycinamide structure.

    Introduction of the 2,4-dichlorobenzyl group: This is achieved through nucleophilic substitution reactions, where the benzyl group is introduced to the glycinamide backbone.

    Attachment of the 2,4-dimethylphenyl group: This step involves electrophilic aromatic substitution reactions to attach the dimethylphenyl group.

    Incorporation of the phenylsulfonyl group: This is typically done through sulfonation reactions, where the phenylsulfonyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium catalyst

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)glycinamide
  • N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-8-11-22(17(2)12-16)26-23(28)15-27(14-18-9-10-19(24)13-21(18)25)31(29,30)20-6-4-3-5-7-20/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJFBVLEJHEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2,4-dichlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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